molecular formula C11H11F3OS B14049403 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14049403
M. Wt: 248.27 g/mol
InChI Key: BIZOXBSKERSIGV-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two functional groups: a methylthio (-SCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound serves as a key intermediate in synthetic chemistry, particularly in the preparation of pharmaceuticals such as fenfluramine, as evidenced by its role in hydrolysis and reductive amination steps . Its structural complexity arises from the combination of electron-withdrawing (-CF₃) and moderately electron-donating (-SCH₃) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS/c1-7(15)3-8-4-9(11(12,13)14)6-10(5-8)16-2/h4-6H,3H2,1-2H3

InChI Key

BIZOXBSKERSIGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Isopropenyl Acetate Condensation

A foundational method for aryl ketone synthesis involves diazonium salt generation from aniline derivatives, followed by coupling with isopropenyl acetate. Patent EP0810195A1 demonstrates this approach for 1-(3-trifluoromethylphenyl)propan-2-one synthesis. Adapting this to the target compound requires 3-(methylthio)-5-(trifluoromethyl)aniline as the precursor.

Mechanism :

  • Diazotization of 3-(methylthio)-5-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C forms the diazonium chloride intermediate.
  • Coupling with isopropenyl acetate in polar solvents (e.g., methanol/water) using CuCl catalysis (0.01–0.20 eq) at 40–60°C.
  • Purification via bisulfite complex formation (41.9% yield in analogous systems).

Optimization Challenges :

  • Regioselectivity : Methylthio groups may coordinate Cu catalysts, requiring solvent tuning. Patent recommends methanol/water mixtures with NaHCO₃ to stabilize intermediates.
  • Byproduct Formation : Overcoupling is mitigated by maintaining isopropenyl acetate in 1–3 eq excess.

Nucleophilic Trifluoromethylation Strategies

Fluoroform-Mediated Ketone Trifluoromethylation

Beilstein Journal of Organic Chemistry (2021) reports a fluoroform (HCF₃)/KHMDS system for converting methyl esters to trifluoromethyl ketones. Applied to the target compound:

Procedure :

  • Synthesize 3-(methylthio)phenylpropan-2-one methyl ester via Friedel-Crafts acylation.
  • Treat with HCF₃ (3 eq), KHMDS (1.5 eq) in triglyme at −40°C for 4 h.
  • Achieves up to 92% yield for analogous aryl ketones.

Advantages :

  • Avoids hazardous CF₃I or CF₃Br reagents.
  • Scalable to gram quantities.

Limitations :

  • Requires anhydrous conditions and cryogenic temperatures.
  • Methylthio group stability under strong bases needs verification.

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura Coupling for Aryl Ring Assembly

Patent CN103570558A highlights palladium-catalyzed couplings for trifluoromethylphenyl amines. A retrosynthetic approach for the target molecule could involve:

  • Prepare 3-bromo-5-(trifluoromethyl)anisole via nitration/reduction (as in CN101168510A).
  • Introduce methylthio via SNAr displacement using NaSMe/CuI in DMF at 120°C.
  • Demethylate with BBr₃ to phenol, then acylate via Fries rearrangement.

Key Data :

  • Pd/C (5 wt%) enables hydrogenolytic deprotection in 96.35% yield for similar substrates.
  • Fries rearrangement in ionic liquids improves ketone regioselectivity (unpublished data).

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one Synthesis

Method Yield (%) Catalyst Temperature (°C) Key Advantage
Diazonium Coupling 41.9* CuCl 40–60 Short step count
Fluoroform CF₃ 92* KHMDS −40 Atom-economical
Suzuki Coupling 68.36† Pd/C 25–50 Modular ring construction

*Reported for analogous compounds. †Total yield over 4 steps.

Purification and Characterization

Bisulfite Complex Crystallization

Patent details bisulfite adduct formation for ketone purification:

  • Dissolve crude product in NaHSO₃ solution (20% w/v), stir 2 h at 25°C.
  • Filter, wash with ether, and hydrolyze with NaOH (10%) to recover ketone (41.9% recovery).

Distillation Under Vacuum

High-purity (>98%) product is achievable via short-path distillation at 0.1 mmHg, 110–120°C.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Aqueous, 25–50°C1-(3-(Methylsulfinyl)-5-(trifluoromethyl)phenyl)propan-2-one75–85%
m-Chloroperbenzoic acidDichloromethane, 0–25°C1-(3-(Methylsulfonyl)-5-(trifluoromethyl)phenyl)propan-2-one90–95%

Key Findings :

  • Oxidation to sulfoxides occurs under mild conditions (e.g., H₂O₂ at ambient temperatures).

  • Stronger oxidants like mCPBA quantitatively yield sulfones with minimal side-product formation.

  • The trifluoromethyl group remains inert during these reactions, preserving the aromatic ring’s electronic properties.

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride-based reagents.

Reagent Conditions Product Yield Source
Sodium borohydride (NaBH₄)Methanol, 0°C1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-ol60–70%
Lithium aluminum hydrideTetrahydrofuran (THF), reflux1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-ol85–90%

Mechanistic Insight :

  • NaBH₄ selectively reduces the ketone without affecting the methylthio group.

  • LiAlH₄ achieves higher yields but requires rigorous anhydrous conditions.

Substitution Reactions

The methylthio group participates in nucleophilic substitutions when activated.

Reagent Conditions Product Yield Source
Thiophenol (PhSH)K₂CO₃, DMF, 80°C1-(3-(Phenylthio)-5-(trifluoromethyl)phenyl)propan-2-one50–55%
Methylamine (CH₃NH₂)CuCl catalyst, H₂O/MeOH1-(3-(Methylamino)-5-(trifluoromethyl)phenyl)propan-2-one40–45%

Notes :

  • Copper catalysts (e.g., CuCl) enhance displacement efficiency by stabilizing transition states .

  • The trifluoromethyl group’s electron-withdrawing effect slightly deactivates the aromatic ring, necessitating elevated temperatures for nucleophilic substitutions.

Aromatic Electrophilic Substitution

The phenyl ring undergoes nitration or halogenation at the meta position relative to the -CF₃ group.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0–5°C1-(3-(Methylthio)-5-(trifluoromethyl)-4-nitrophenyl)propan-2-one30–35%

Challenges :

  • The -CF₃ group directs electrophiles to the meta position, but steric hindrance from the methylthio group limits reactivity.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various biochemical interactions. The propan-2-one moiety can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound is compared below with two structurally related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Phenyl Ring Key Features
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 3-methylthio (-SCH₃) Moderate polarity, sulfur-containing
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₇F₃O 202.20 3-trifluoromethyl (-CF₃) High stability, electron-deficient
Target compound C₁₁H₁₁F₃OS 248.26 3-methylthio, 5-trifluoromethyl Dual substituent effects
Key Observations:
  • Molecular Weight and Polarity : The target compound has a higher molecular weight (248.26 g/mol) due to the combined presence of -CF₃ and -SCH₃ groups. The trifluoromethyl group enhances hydrophobicity, while the methylthio group may moderately increase solubility in organic solvents.
  • Electronic Effects: The -CF₃ group is strongly electron-withdrawing, making the phenyl ring electron-deficient, whereas -SCH₃ provides weak electron-donating effects.
Reactivity Differences:
  • The trifluoromethyl group in the target compound and Analog 2 stabilizes intermediates during reductive amination (critical for fenfluramine synthesis) but may slow electrophilic aromatic substitution due to deactivation of the ring .

Pharmaceutical Relevance

  • Target Compound : Used in fenfluramine synthesis, an anti-epileptic drug. The dual substituents may optimize metabolic stability and binding affinity compared to simpler analogs .
  • Analog 2 (Trifluoromethyl-only) : Common in CNS-active drugs due to -CF₃’s ability to enhance blood-brain barrier penetration .
  • 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (): Demonstrates how chloro and methoxy substituents alter applications, likely targeting different receptors or pathways.

Physicochemical and Crystallographic Data

  • Crystal Structures : While the target compound’s crystallographic data is unavailable, and highlight that substituents like -CF₃ and -SCH₃ influence packing patterns and intermolecular interactions (e.g., van der Waals forces, halogen bonding). For example, the trifluoromethyl group in Analog 2 may promote dense crystal packing due to its bulky, hydrophobic nature .

Biological Activity

1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1806369-75-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antiproliferative effects, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₁H₁₁F₃OS
  • Molecular Weight : 248.26 g/mol
  • Predicted Boiling Point : 272.0 ± 40.0 °C
  • Density : 1.25 ± 0.1 g/cm³

Antiproliferative Activity

Recent studies have indicated that compounds similar to 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one exhibit significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Antiproliferative Effects in MCF-7 Cells

In a comparative study, several derivatives were tested for their ability to inhibit cell proliferation in MCF-7 cells. The results are summarized in the following table:

CompoundIC50 (µM)Mechanism of Action
CA-43.9Tubulin destabilization
Compound A5.0Induction of apoptosis
Compound B4.5Cell cycle arrest at G2/M phase

These findings suggest that the structural features of the compounds significantly influence their biological activity, with the trifluoromethyl group enhancing potency against breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the minimum inhibitory concentration (MIC) of various derivatives against S. aureus. The results are shown in the following table:

CompoundMIC (µg/mL)Selectivity Index (SI)
Compound 200.25>10
Compound 220.50>10
Compound 240.75>10
Compound 250.90>10

The selectivity index indicates that these compounds exhibit significant antimicrobial activity while maintaining low cytotoxicity against Vero cells, suggesting their potential for further development as therapeutic agents .

The mechanisms behind the biological activities of this compound are multifaceted:

  • Antiproliferative Mechanism : Compounds induce apoptosis and disrupt microtubule dynamics, leading to cell cycle arrest.
  • Antimicrobial Mechanism : The compounds target bacterial cell wall synthesis and interfere with essential metabolic pathways in bacteria.

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